2,4-Mesitylenedisulfonyl Dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It appears as a white to almost white powder or crystalline solid and is soluble in organic solvents like toluene . This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Mesitylenedisulfonyl Dichloride can be synthesized by reacting 2,4-disulfonic acid mesitylene with phosphorus oxychloride. The reaction typically occurs at temperatures ranging from room temperature to 60°C and takes several hours to complete .
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are scaled up to meet commercial demands. The process requires careful control of reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 2,4-Mesitylenedisulfonyl Dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atoms.
Oxidation and Reduction Reactions: While less common, it can participate in redox reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Solvents: Organic solvents like toluene are often used to dissolve the compound and facilitate reactions.
Major Products Formed: The major products formed depend on the type of reaction. For example, substitution reactions with amines can produce sulfonamide derivatives.
Scientific Research Applications
2,4-Mesitylenedisulfonyl Dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide bonds.
Biology: It can be used in the modification of biomolecules for various studies.
Medicine: Research into its potential use in drug development is ongoing.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-Mesitylenedisulfonyl Dichloride involves its reactivity with nucleophiles. The compound’s sulfonyl chloride groups are highly reactive, allowing it to form strong bonds with nucleophilic species. This reactivity is harnessed in various chemical synthesis processes .
Comparison with Similar Compounds
- 2,4,6-Trimethylbenzenesulfonyl Chloride
- 2,4-Dichlorobenzenesulfonyl Chloride
Comparison: 2,4-Mesitylenedisulfonyl Dichloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and solubility properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable reagent in both research and industrial applications .
Properties
IUPAC Name |
2,4,6-trimethylbenzene-1,3-disulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O4S2/c1-5-4-6(2)9(17(11,14)15)7(3)8(5)16(10,12)13/h4H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXKRGBQKLXFTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)Cl)C)S(=O)(=O)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394370 |
Source
|
Record name | 2,4-Mesitylenedisulfonyl Dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00394370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68985-08-0 |
Source
|
Record name | 2,4-Mesitylenedisulfonyl Dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00394370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Mesitylenedisulfonyl Dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.